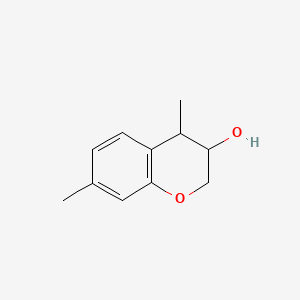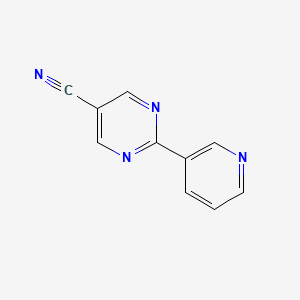
3-ピリジルピリミジン-5-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with a nitrile group attached to the fifth position of the pyrimidine ring. The unique structure of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile imparts it with a range of biological activities, making it a valuable scaffold for the development of therapeutic agents.
科学的研究の応用
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising activity as an anticancer agent by inhibiting tyrosine kinases such as the epidermal growth factor receptor (EGFR). Additionally, this compound has demonstrated antimicrobial properties, making it a potential candidate for the development of new antibiotics . In the field of material science, 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile is used as a building block for the synthesis of advanced materials with unique electronic and optical properties .
作用機序
Target of Action
The primary targets of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation . COX-2 is an enzyme involved in inflammation and pain, and its inhibition is considered a strategy in cancer treatment .
Mode of Action
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor, specifically inhibiting the activity of EGFR . It also inhibits COX-2, thereby reducing inflammation and pain .
Biochemical Pathways
The inhibition of EGFR by 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile affects the downstream PI3K/AKT pathway . This pathway is crucial for cell survival and growth, and its inhibition can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies suggest that the compound has good drug-likeness properties .
Result of Action
The inhibition of EGFR and COX-2 by 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile leads to significant antiproliferative activity against various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .
準備方法
The synthesis of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a nitrile intermediate, which is finally reacted with sodium and ammonium chloride in ethanol to produce 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile .
化学反応の分析
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
類似化合物との比較
2-(Pyridin-3-YL)pyrimidine-5-carbonitrile can be compared to other pyrimidine derivatives, such as pyrimidinone-5-carbonitriles and pyrazolo[3,4-d]pyrimidines. While these compounds share a similar core structure, 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile is unique due to the presence of the pyridine ring and nitrile group, which confer distinct biological activities. For example, pyrimidinone-5-carbonitriles have shown potent anticancer and antimicrobial activities, but their mechanism of action and molecular targets may differ from those of 2-(Pyridin-3-YL)pyrimidine-5-carbonitrile .
特性
IUPAC Name |
2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUQDTPKOZAXAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857303 |
Source


|
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101688-01-1 |
Source


|
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
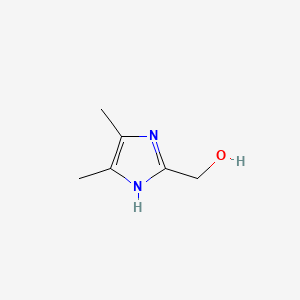
![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)


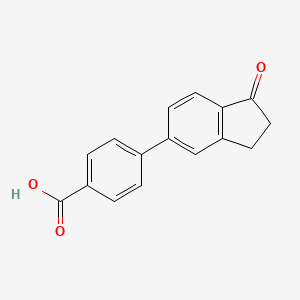
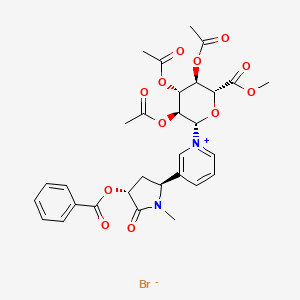
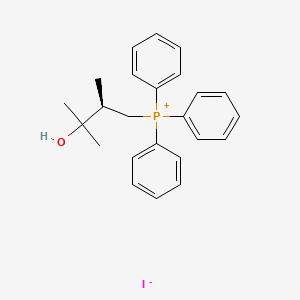
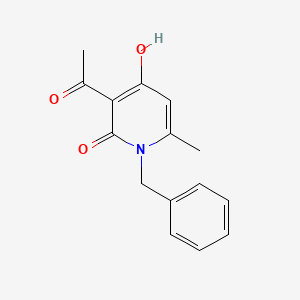
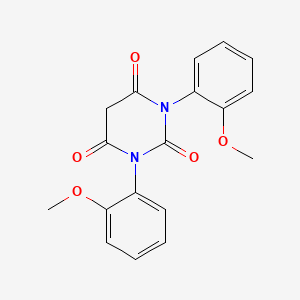
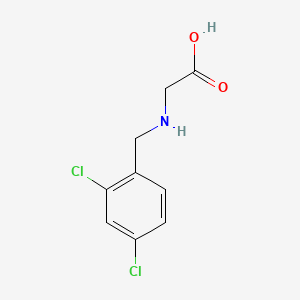
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)
